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Compound of Interest

Methyl 3-amino-4-piperidin-1-
Compound Name:
ylbenzoate

Cat. No.: B177335

IUPAC Name: methyl 3-amino-4-(piperidin-1-yl)benzoate CAS Number: 696616-81-6 Molecular
Formula: C13H1sN202 Molecular Weight: 234.30 g/mol

This technical guide provides a comprehensive overview of Methyl 3-amino-4-(piperidin-1-
yl)benzoate, a compound of interest for researchers, scientists, and drug development
professionals. Due to the limited publicly available data specifically for this molecule, this guide
synthesizes information from closely related analogues and established chemical principles to
provide a predictive framework for its properties, synthesis, and potential biological
significance.

Physicochemical Properties

Quantitative data for Methyl 3-amino-4-(piperidin-1-yl)benzoate is not readily available in the
surveyed literature. However, based on its structural similarity to compounds like Methyl 3-
amino-4-methylbenzoate, we can extrapolate the expected physicochemical properties.
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Property

Predicted Value/Range

Notes

Based on the melting point of

Methyl 3-amino-4-

Melting Point (°C) 110-125 methylbenzoate (114-117 °C).
The piperidine group may
slightly alter this.

Estimated based on the high

Boiling Point (°C) > 300 boiling points of similar

aromatic esters.

Soluble in organic solvents like

methanol, ethanol, and

The aromatic ring and ester
group contribute to organic

solvent solubility, while the

Solubility ] ) ] T
dichloromethane. Sparingly amino and piperidine groups
soluble in water. may impart slight aqueous

solubility.
The anilinic amino group is
pKa 4-5 (amino group) expected to have a pKa in this
range.
Synthesis

A definitive, published experimental protocol for the synthesis of Methyl 3-amino-4-(piperidin-1-
yl)benzoate is not currently available. However, a plausible and efficient synthetic route can be
designed based on well-established organic chemistry reactions, particularly nucleophilic

aromatic substitution and nitro group reduction, which are commonly used for preparing similar

compounds.

A proposed synthetic pathway starts from commercially available Methyl 4-fluoro-3-
nitrobenzoate.

Proposed Synthetic Pathway
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Nucleophilic Aromatic Substitution

Methyl 4-fluoro-3-nitrobenzoate (€.9., K2CO3, DMF, heat)

[ Nitro Group Reduction
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Caption: Proposed synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Nucleophilic Aromatic
Substitution)

e To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-
dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K2COs) (2.0

eq).

o Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and pour it into ice-water.
o Extract the aqueous layer with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield Methyl 3-nitro-4-
(piperidin-1-yl)benzoate.

Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate (Nitro Group Reduction)

e Dissolve Methyl 3-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in methanol or ethanol.
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e Add a catalytic amount of 10% Palladium on carbon (Pd/C).
e Subject the mixture to hydrogenation (Hz2) in a Parr apparatus at 40-50 psi.

 Stir the reaction at room temperature for 12-16 hours until the starting material is consumed
(monitored by TLC).

« Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad
with the solvent.

o Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-
(piperidin-1-yl)benzoate.

» Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological
activity or the signaling pathways associated with Methyl 3-amino-4-(piperidin-1-yl)benzoate.
However, the structural motifs present in the molecule, namely the 3-amino-4-substituted
benzoate core, are found in various biologically active compounds. For instance, derivatives of
4-aminobenzoic acid are known to be inhibitors of dihydropteroate synthase in microorganisms.
Furthermore, piperidine-containing compounds often exhibit a wide range of pharmacological
activities, including but not limited to, effects on the central nervous system and as enzyme
inhibitors.

Given the lack of direct data, any potential biological activity of Methyl 3-amino-4-(piperidin-1-
yl)benzoate would need to be determined through experimental screening and bioassays.

Hypothetical Workflow for Biological Activity Screening
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Methyl 3-amino-4-(piperidin-1-yl)benzoate
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Caption: A general workflow for assessing the biological activity of a novel compound.

Conclusion

Methyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical entity with potential for further
investigation in medicinal chemistry and drug discovery. While specific data on its properties
and biological functions are scarce, this guide provides a robust, albeit predictive, framework
based on the chemistry of analogous compounds. The proposed synthetic route offers a clear
and feasible path for its preparation, which is the first critical step in enabling detailed biological
evaluation. Future research, including its synthesis, characterization, and comprehensive
biological screening, is necessary to fully elucidate the potential of this molecule.

« To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 3-amino-4-(piperidin-
1-yl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177335#iupac-name-for-methyl-3-amino-4-piperidin-
1-ylbenzoate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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